![molecular formula C22H19N5O B14298203 4-{[3-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1H-pyrazol-5-yl]imino}cyclohexa-2,5-dien-1-one CAS No. 114568-66-0](/img/structure/B14298203.png)
4-{[3-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1H-pyrazol-5-yl]imino}cyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[3-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1H-pyrazol-5-yl]imino}cyclohexa-2,5-dien-1-one is a complex organic compound with a unique structure that includes a pyrazole ring, a phenylhydrazine moiety, and a cyclohexadienone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1H-pyrazol-5-yl]imino}cyclohexa-2,5-dien-1-one typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the reaction of a suitable hydrazine derivative with a β-diketone to form the pyrazole ring.
Introduction of the Phenylhydrazine Moiety: The phenylhydrazine group is introduced through a condensation reaction with the pyrazole intermediate.
Cyclohexadienone Formation: The final step involves the formation of the cyclohexadienone core through an oxidative cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-{[3-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1H-pyrazol-5-yl]imino}cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the cyclohexadienone core to a cyclohexanol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted phenyl and pyrazole derivatives.
科学的研究の応用
4-{[3-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1H-pyrazol-5-yl]imino}cyclohexa-2,5-dien-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and biological activity.
Materials Science: Application in the development of organic semiconductors and photovoltaic materials.
Biological Studies: Investigation of its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Chemistry: Use as an intermediate in the synthesis of complex organic molecules and polymers.
作用機序
The mechanism of action of 4-{[3-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1H-pyrazol-5-yl]imino}cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, signal transduction, and gene expression regulation.
類似化合物との比較
Similar Compounds
3-Methyl-1-phenyl-2-pyrazoline-5-one: Known for its antioxidant properties.
3,4-Methylenedioxyphenylpropan-2-one: Used in the synthesis of various pharmaceuticals and chemicals.
1-Phenyl-2-nitropropene: An intermediate in organic synthesis.
Uniqueness
4-{[3-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1H-pyrazol-5-yl]imino}cyclohexa-2,5-dien-1-one stands out due to its combination of a pyrazole ring, phenylhydrazine moiety, and cyclohexadienone core, which imparts unique chemical and biological properties. This makes it a valuable compound for diverse scientific and industrial applications.
特性
CAS番号 |
114568-66-0 |
|---|---|
分子式 |
C22H19N5O |
分子量 |
369.4 g/mol |
IUPAC名 |
4-[(5-methyl-2-phenyl-4-phenyldiazenylpyrazol-3-yl)amino]phenol |
InChI |
InChI=1S/C22H19N5O/c1-16-21(25-24-18-8-4-2-5-9-18)22(23-17-12-14-20(28)15-13-17)27(26-16)19-10-6-3-7-11-19/h2-15,23,28H,1H3 |
InChIキー |
WVAOMPBAEQLQNB-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1N=NC2=CC=CC=C2)NC3=CC=C(C=C3)O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,3a,8a-Tetramethyl-3a,8a-dihydrocyclopenta[a]indene-1,8-dione](/img/structure/B14298132.png)
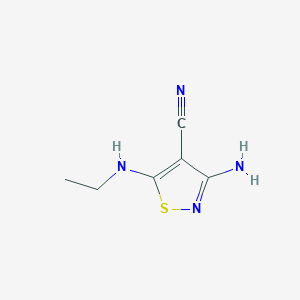
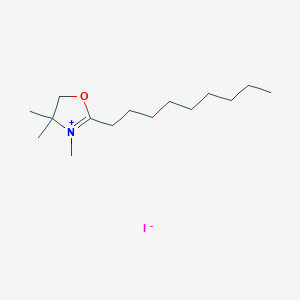
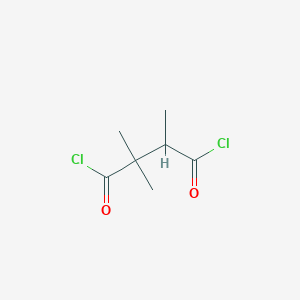

![(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane]](/img/structure/B14298169.png)
![2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14298170.png)
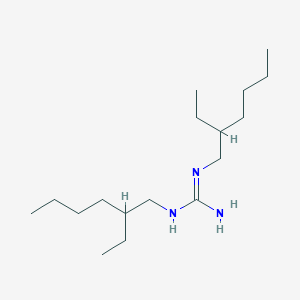
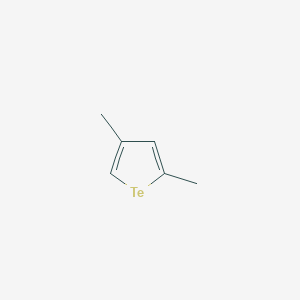
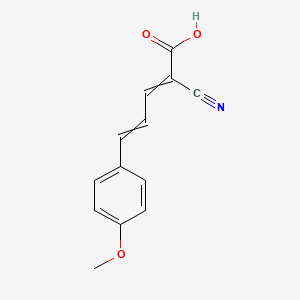
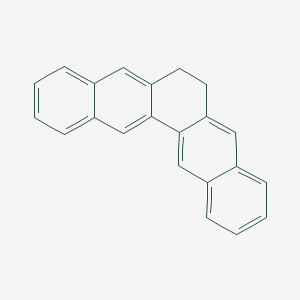
diphenylsilane](/img/structure/B14298185.png)
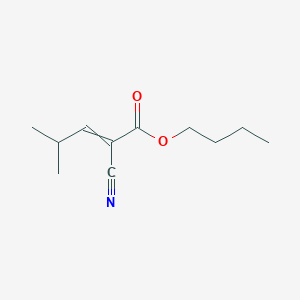
![Propan-2-yl [(3,5,6-trichloropyridin-2-yl)oxy]acetate](/img/structure/B14298200.png)
